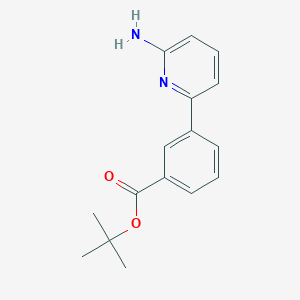

Tert-butyl 3-(6-aminopyridin-2-YL)benzoate

説明

Tert-butyl 3-(6-aminopyridin-2-yl)benzoate (CAS: 1083057-14-0) is an aromatic ester featuring a benzoate backbone substituted with a tert-butyl group at the 3-position and a 6-aminopyridin-2-yl moiety. The molecular formula is C₁₇H₂₀N₂O₂, with a molecular weight of 284.35 g/mol . Its structure combines the steric bulk of the tert-butyl group with the electron-rich amino-pyridine ring, making it a versatile intermediate in pharmaceutical and agrochemical synthesis. The compound is commercially available in high purity (≥99.9%) and is characterized by a predicted density of 1.119 g/cm³ and boiling point of 439.7°C .

特性

IUPAC Name |

tert-butyl 3-(6-aminopyridin-2-yl)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O2/c1-16(2,3)20-15(19)12-7-4-6-11(10-12)13-8-5-9-14(17)18-13/h4-10H,1-3H3,(H2,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGJMGXBUBWSKMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC=CC(=C1)C2=NC(=CC=C2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(6-aminopyridin-2-yl)benzoate typically involves the reaction of 3-(6-aminopyridin-2-yl)benzoic acid with tert-butyl alcohol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out under an inert atmosphere, usually nitrogen, and at a controlled temperature to ensure the formation of the ester bond .

Industrial Production Methods

In an industrial setting, the production of tert-butyl 3-(6-aminopyridin-2-yl)benzoate may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, leading to a more efficient and scalable production process .

化学反応の分析

Types of Reactions

Tert-butyl 3-(6-aminopyridin-2-yl)benzoate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The nitro group can be reduced back to the amino group.

Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) under appropriate conditions.

Major Products

Oxidation: Formation of nitro derivatives.

Reduction: Regeneration of the amino group.

Substitution: Formation of various substituted pyridine derivatives.

科学的研究の応用

Medicinal Chemistry

Tert-butyl 3-(6-aminopyridin-2-YL)benzoate serves as a precursor in the synthesis of various pharmaceutical agents. It has been investigated for its potential as a kinase inhibitor, particularly targeting proteins involved in cancer pathways.

Key Findings :

- Kinase Inhibition : The compound demonstrates inhibitory effects against specific kinases, which are crucial in cell cycle regulation and cancer progression. Studies have shown IC50 values in the subnanomolar range for certain mutations of protein tyrosine kinases, indicating strong potential as a therapeutic agent for cancers like gastrointestinal stromal tumors (GIST) and systemic mastocytosis .

Synthesis of Complex Organic Molecules

The compound is utilized as an intermediate in the synthesis of complex organic molecules, including heterocyclic compounds. Its ability to undergo various chemical reactions makes it valuable for developing new chemical entities.

Synthesis Methods :

- Photocatalytic Methods : Recent advancements have highlighted efficient one-step reactions using photocatalysis to synthesize derivatives from 2-aminopyridine and piperazine derivatives.

Materials Science

In materials science, tert-butyl 3-(6-aminopyridin-2-YL)benzoate is explored for its potential applications in producing advanced materials due to its structural complexity and reactivity.

Case Studies and Research Findings

Several studies have documented the biological implications of tert-butyl 3-(6-aminopyridin-2-YL)benzoate:

In Vitro Studies

Research has demonstrated that this compound can inhibit cell proliferation in various cancer cell lines, showcasing its potential as a lead compound for further development.

In Vivo Studies

Preclinical studies indicate that it may effectively target resistant forms of kinases, providing insights into overcoming multidrug resistance (MDR) in cancer treatments .

作用機序

The mechanism of action of tert-butyl 3-(6-aminopyridin-2-yl)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

類似化合物との比較

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and physicochemical differences between tert-butyl 3-(6-aminopyridin-2-yl)benzoate and related compounds:

Key Comparisons

Fluorine atoms in tert-butyl 2,5-difluoro-4-(triazolopyridin-2-yl)benzoate introduce electron-withdrawing effects, likely enhancing metabolic stability and binding affinity in drug design .

Synthetic Accessibility

- The triazolopyridine derivative () is synthesized with 70% yield , suggesting efficient coupling methodologies. In contrast, the CuH-catalyzed cyclobutyl analog () may require specialized stereochemical control.

Spectroscopic and Analytical Data

- The triazolopyridine compound () exhibits distinct ¹H NMR peaks (δ 7.76–7.81 ppm for aromatic protons) and MS (ESIpos) m/z 348 , contrasting with the parent compound’s molecular ion at m/z 284.35 .

Applications

生物活性

Tert-butyl 3-(6-aminopyridin-2-YL)benzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, focusing on its mechanisms, applications in drug development, and comparisons with similar compounds.

Chemical Structure and Properties

Tert-butyl 3-(6-aminopyridin-2-YL)benzoate features a tert-butyl group attached to a benzoate moiety, which is further substituted by a 6-aminopyridine group. This structural configuration is significant for its interaction with biological targets.

The biological activity of Tert-butyl 3-(6-aminopyridin-2-YL)benzoate primarily involves its interaction with specific enzymes and receptors. The aminopyridine moiety can bind to active sites on proteins, potentially modulating their activity. Studies suggest that this compound may act as an enzyme inhibitor or receptor ligand, influencing various biological pathways .

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to Tert-butyl 3-(6-aminopyridin-2-YL)benzoate. For instance, related aminopyridine derivatives have shown promising results in inhibiting the proliferation of cancer cell lines, including MCF-7 and A549. These compounds exhibited IC50 values ranging from 0.2 µM to 5.8 µM, indicating significant potency against tumor cells .

Enzyme Inhibition

Tert-butyl 3-(6-aminopyridin-2-YL)benzoate has been investigated for its role as an enzyme inhibitor. The compound's ability to inhibit specific enzymes could be leveraged in therapeutic applications, particularly in targeting pathways involved in cancer progression and inflammation .

Case Studies and Research Findings

- Inhibition of TNF-α Release : A study evaluated the ability of similar compounds to inhibit LPS-stimulated TNF-α release from human blood. The results indicated that certain derivatives significantly reduced TNF-α levels, showcasing their anti-inflammatory potential .

- Cell Proliferation Assays : Various analogs were tested for their ability to inhibit cell proliferation in different cancer cell lines. Notably, compounds with structural similarities to Tert-butyl 3-(6-aminopyridin-2-YL)benzoate demonstrated selective inhibition against specific cancer types, providing insights into their therapeutic potential .

Comparative Analysis with Similar Compounds

| Compound Name | IC50 (µM) | Biological Activity |

|---|---|---|

| Tert-butyl 3-(6-aminopyridin-2-YL)benzoate | TBD | Enzyme inhibitor, potential anticancer agent |

| Tert-butyl N-[3-(4-aminophenyl)propyl]carbamate | TBD | Anticancer activity |

| 3-(Boc-amino)-1-propanol | TBD | Enzyme inhibition |

Note: TBD - To be determined based on further research

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。